molecular formula C10H5N3O3 B12581274 3-Quinolinecarbonitrile, 1,4-dihydro-5-nitro-4-oxo-

3-Quinolinecarbonitrile, 1,4-dihydro-5-nitro-4-oxo-

Cat. No.: B12581274
M. Wt: 215.16 g/mol
InChI Key: HMNQOIZFNLOFBI-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 1,4-dihydro-5-nitro-4-oxo- is a chemical compound with the molecular formula C10H5N3O3 and a molecular weight of 215.16 g/mol This compound is known for its unique structure, which includes a quinoline ring system substituted with a nitrile group, a nitro group, and a keto group

Preparation Methods

The synthesis of 3-Quinolinecarbonitrile, 1,4-dihydro-5-nitro-4-oxo- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like nitric acid for nitration and cyanide sources for the nitrile group introduction . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Quinolinecarbonitrile, 1,4-dihydro-5-nitro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different quinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Quinolinecarbonitrile, 1,4-dihydro-5-nitro-4-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-5-nitro-4-oxo- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring system can intercalate with DNA, affecting its replication and transcription .

Comparison with Similar Compounds

3-Quinolinecarbonitrile, 1,4-dihydro-5-nitro-4-oxo- can be compared with other quinoline derivatives such as:

Properties

Molecular Formula

C10H5N3O3

Molecular Weight

215.16 g/mol

IUPAC Name

5-nitro-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H5N3O3/c11-4-6-5-12-7-2-1-3-8(13(15)16)9(7)10(6)14/h1-3,5H,(H,12,14)

InChI Key

HMNQOIZFNLOFBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=CN2)C#N

Origin of Product

United States

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